molecular formula C5H2BrF3N2OS B11761153 3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine

3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine

Cat. No.: B11761153
M. Wt: 275.05 g/mol
InChI Key: BREQNEABOBFLMS-UHFFFAOYSA-N
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Description

3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine is a heterocyclic compound with the molecular formula C5H2BrF3N2OS and a molecular weight of 275.046 g/mol This compound features a pyridazine ring substituted with a bromine atom at the 3-position and a trifluoromethylsulfinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of substituted pyridazine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine is unique due to the presence of both the bromine and trifluoromethylsulfinyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

3-bromo-6-(trifluoromethylsulfinyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-3-1-2-4(11-10-3)13(12)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREQNEABOBFLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1S(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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